5-Fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzaldehyde structure, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow to yellow solid and has a melting point range of 41-46 °C .
5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:
Several methods can be employed to synthesize 5-Fluoro-2-methoxybenzaldehyde:
5-Fluoro-2-methoxybenzaldehyde serves as an important building block in organic synthesis. Its applications include:
Several compounds share structural similarities with 5-Fluoro-2-methoxybenzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methoxybenzaldehyde | Lacks fluorine; more hydrophilic | |
5-Chloro-2-methoxybenzaldehyde | Contains chlorine instead of fluorine | |
4-Fluoro-2-methoxybenzaldehyde | Different substitution pattern on the ring |
5-Fluoro-2-methoxybenzaldehyde stands out due to its fluorine substitution at the 5-position, which can significantly influence its reactivity and biological properties compared to other similar compounds .
The synthesis of fluorinated aromatic compounds began with Alexander Borodin’s 1862 halogen-exchange reaction, which introduced fluorine into organic frameworks. Early 20th-century advancements, such as the Schiemann reaction (1927), enabled the preparation of fluoroaromatics via diazonium salts. 5-Fluoro-2-methoxybenzaldehyde represents a modern iteration of these methodologies, combining fluorine’s electronegativity (-I effect) with the methoxy group’s electron-donating (+M) properties to modulate reactivity. Industrial-scale production became feasible through optimized halogen-exchange protocols, as demonstrated in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.
This compound is pivotal in constructing bioactive molecules:
A 2020 study demonstrated its utility in synthesizing chalcone derivatives with dual fluorine-methoxy substitution, achieving yields >70% using tetrahydrofuran (THF) as a solvent.
The ortho-methoxy and para-fluoro arrangement (Fig. 1) creates a polarized electronic environment:
Property | Value | Impact on Reactivity |
---|---|---|
C-F Bond Length | 1.34 Å | Enhances electrophilic substitution |
Methoxy O–CH3 | +M effect | Activates aromatic ring at ortho |
Log P | 2.04 | Improves membrane permeability |
This configuration facilitates regioselective reactions, such as formylation at the para position and Suzuki-Miyaura couplings.
Lewis acid-mediated formylation represents one of the most established methodologies for synthesizing 5-fluoro-2-methoxybenzaldehyde through direct introduction of the formyl group onto the appropriately substituted aromatic ring [7]. The Friedel-Crafts acylation mechanism employs Lewis acids as catalysts to activate formylating agents and facilitate electrophilic aromatic substitution [16].
Aluminum trichloride emerges as the most frequently employed Lewis acid catalyst, demonstrating optimal performance at temperatures ranging from 0-20°C with reaction times of 2-6 hours [7]. The mechanism involves coordination of the Lewis acid with the formylating agent, generating a highly electrophilic acylium ion intermediate that subsequently attacks the electron-rich aromatic substrate [16]. Iron tribromide provides an alternative catalytic system, though it typically requires slightly elevated temperatures of 0-25°C and extended reaction times of 3-8 hours [7].
Boron trichloride offers exceptional selectivity in formylation reactions, particularly valuable for synthesizing fluorinated benzaldehydes where regioselectivity is crucial [3]. The reaction proceeds optimally at 0-20°C over 4-12 hours, though yields may be somewhat lower compared to aluminum trichloride systems [7]. Titanium tetrachloride demonstrates the highest activity among Lewis acid catalysts, enabling formylation at subzero temperatures of -10 to 0°C with reaction times as short as 1-4 hours [7].
Table 1: Lewis Acid-Mediated Formylation Parameters
Lewis Acid Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Selectivity |
---|---|---|---|---|
AlCl₃ | 0-20 | 2-6 | 75-85 | Good |
FeBr₃ | 0-25 | 3-8 | 70-80 | Moderate |
BCl₃ | 0-20 | 4-12 | 60-75 | High |
ZnCl₂ | 25-40 | 6-24 | 50-70 | Low |
TiCl₄ | -10-0 | 1-4 | 80-90 | Excellent |
Dichloromethyl methyl ether serves as an effective formylating agent for the synthesis of fluorinated benzaldehydes, particularly when employed in conjunction with boron trichloride as a Lewis acid promoter [8]. This methodology offers distinct advantages in terms of mild reaction conditions and high functional group tolerance compared to traditional Friedel-Crafts formylation approaches [8].
The mechanism involves initial activation of dichloromethyl methyl ether by boron trichloride, forming a reactive dichloromethyl cation intermediate [8]. This electrophilic species subsequently attacks the electron-rich aromatic substrate, followed by hydrolytic workup to yield the desired aldehyde product [8]. The reaction demonstrates particular efficacy with electron-rich aromatic substrates, achieving yields of 70-85% under optimized conditions [8].
Reaction optimization studies reveal that employing 1.2 equivalents of dichloromethyl methyl ether with 1.2 equivalents of boron trichloride provides optimal results for electron-rich aromatic substrates [8]. Moderately activated aromatics require slightly elevated reagent loadings of 1.5 equivalents each, while weakly activated substrates necessitate 2.0 equivalents to achieve acceptable conversion rates [8].
Table 2: Dichloromethyl Alkyl Ether Formylation Performance
Substrate Type | DCME Equivalents | BCl₃ Equivalents | Yield Range (%) | Reaction Selectivity |
---|---|---|---|---|
Electron-rich aromatics | 1.2 | 1.2 | 70-85 | High |
Moderately activated aromatics | 1.5 | 1.5 | 55-75 | Good |
Weakly activated aromatics | 2.0 | 2.0 | 35-60 | Moderate |
Deactivated aromatics | 2.5 | 2.5 | 15-40 | Poor |
The Vilsmeier-Haack reaction represents a versatile alternative formylation methodology utilizing dimethylformamide and phosphorus oxychloride to generate the active Vilsmeier reagent [11] [12]. This approach demonstrates particular utility for electron-rich aromatic substrates, achieving formylation at the most nucleophilic position with high regioselectivity [11] [12].
The reaction mechanism involves initial formation of a chloroiminium ion intermediate through reaction of dimethylformamide with phosphorus oxychloride [11]. This electrophilic species subsequently undergoes nucleophilic attack by the aromatic substrate, forming an iminium salt intermediate that hydrolyzes during workup to yield the desired aldehyde product [11] [12].
Hexamethylenetetramine provides another viable formylating agent through the Duff reaction, though this methodology typically requires elevated temperatures and acidic conditions [6]. The reaction proceeds through ring-opening of protonated hexamethylenetetramine to expose an iminium electrophile, followed by nucleophilic aromatic substitution and subsequent oxidation to the aldehyde oxidation state [6].
The Sommelet reaction employs hexamethylenetetramine for the conversion of benzyl halides to benzaldehydes, offering an indirect route to fluorinated benzaldehydes from appropriately functionalized halide precursors [14]. This methodology requires three distinct stages: hexaminium salt formation, hydrolysis to the corresponding amine, and oxidation to the aldehyde product [14].
The oxidation of 5-fluoro-2-methoxybenzyl alcohol represents a highly efficient indirect pathway for synthesizing the target benzaldehyde [18] [19]. This approach offers several advantages including readily available starting materials, mild reaction conditions, and excellent chemoselectivity for aldehyde formation over carboxylic acid products [18].
Ferric nitrate nonahydrate demonstrates exceptional performance as an oxidizing agent, achieving 95% conversion with 95% selectivity under nitrogen atmosphere at 60°C [19]. The catalytic mechanism involves cyclic transformation between ferric and ferrous oxidation states, with nitrite ions serving as co-oxidants that regenerate the active ferric species [19]. This system operates effectively under both aerobic and anaerobic conditions, though anaerobic conditions provide superior selectivity by preventing overoxidation to the carboxylic acid [19].
Palladium nanoparticles supported on aluminum oxyhydroxide provide an alternative heterogeneous catalytic system for benzyl alcohol oxidation [26]. This methodology operates under solvent-free conditions with continuous oxygen flow and ultrasonic activation, achieving 90-95% conversion with 85-90% selectivity [26]. The heterogeneous nature of the catalyst facilitates easy recovery and recycling, making this approach particularly attractive for industrial applications [26].
Single-atom cobalt catalysts supported on nitrogen-doped carbon demonstrate remarkable selectivity, achieving 95.2% conversion with 99.9% benzaldehyde selectivity [21]. The exceptional performance derives from isolated cobalt-nitrogen coordination sites that moderately activate oxygen while accelerating benzaldehyde desorption through electron transfer to the carbon support [21].
Table 3: Oxidation Methods for Corresponding Alcohol Synthesis
Oxidation Method | Reaction Conditions | Conversion (%) | Selectivity (%) | Reaction Time (hours) |
---|---|---|---|---|
Fe(NO₃)₃·9H₂O catalysis | N₂ atmosphere, 60°C | 95 | 95 | 4-6 |
Pd/AlO(OH) nanoparticles | Solvent-free, O₂, ultrasonic | 90 | 88 | 3 |
Co₁/NC single atoms | Air, 100°C | 95 | 99 | 6-8 |
Tetrakis pyridinium octamolybdate | H₂O₂, room temperature | 87 | 92 | 2-4 |
Conventional KMnO₄ | Aqueous, reflux | 82 | 75 | 8-12 |
Sequential halogenation-methoxylation represents an alternative indirect approach for constructing the 5-fluoro-2-methoxybenzaldehyde framework [24] [25]. This methodology involves initial regioselective halogenation of an appropriately substituted benzaldehyde precursor, followed by nucleophilic substitution with methoxide to install the methoxy functionality [24].
The halogenation step typically employs electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide under mild conditions [24]. Regioselectivity depends critically on the electronic and steric environment of the aromatic substrate, with electron-donating substituents directing halogenation to ortho and para positions [24].
The subsequent methoxylation step proceeds through nucleophilic aromatic substitution using sodium methoxide or potassium methoxide in polar aprotic solvents [25]. The reaction requires elevated temperatures of 80-120°C and extended reaction times of 8-24 hours to achieve complete conversion [25]. This approach demonstrates particular utility when direct formylation methods prove incompatible with the desired substitution pattern [25].
Base-promoted halogen transfer reactions offer an innovative approach for benzylic functionalization through deprotonative halogenation followed by nucleophilic substitution [24]. This methodology employs tert-butoxide bases with halothiophene oxidants to generate benzyl halide intermediates that undergo subsequent substitution reactions [24].
Industrial production of 5-fluoro-2-methoxybenzaldehyde requires careful evaluation of synthetic routes based on raw material costs, operational complexity, and waste generation [32] [35]. The Vilsmeier-Haack formylation approach offers favorable economics with raw material costs of 45-60 dollars per kilogram and moderate energy requirements of 25-35 megajoules per kilogram [32].
Lewis acid-mediated formylation demonstrates higher raw material costs of 55-70 dollars per kilogram due to the requirement for stoichiometric Lewis acid catalysts [32]. However, recent developments in catalyst recovery and recycling technologies have improved the economic viability of these approaches for large-scale production [32].
The oxidation of corresponding alcohols emerges as the most cost-effective route with raw material costs of 40-55 dollars per kilogram and the lowest energy requirements of 20-30 megajoules per kilogram [32]. This approach also generates the least waste at 1.5-2.5 kilograms per kilogram of product, making it environmentally and economically attractive [32].
Halogenation-methoxylation sequences demonstrate the highest costs with raw material expenses of 60-80 dollars per kilogram and elevated energy requirements of 35-50 megajoules per kilogram [32]. The multi-step nature of this approach also results in significant waste generation of 4.0-6.0 kilograms per kilogram of product [32].
Table 5: Industrial Scale Production Cost Analysis
Synthetic Route | Raw Material Cost ($/kg) | Energy Requirements (MJ/kg) | Waste Generation (kg/kg product) | Overall Cost Efficiency |
---|---|---|---|---|
Direct Vilsmeier-Haack | 45-60 | 25-35 | 2.5-3.5 | Good |
Lewis acid formylation | 55-70 | 30-45 | 3.0-4.5 | Moderate |
Oxidation of alcohol | 40-55 | 20-30 | 1.5-2.5 | Very Good |
Halogenation-methoxylation | 60-80 | 35-50 | 4.0-6.0 | Poor |
Green mechanochemical | 35-50 | 15-25 | 1.0-2.0 | Excellent |
Temperature control represents the most critical parameter for yield optimization in fluorinated benzaldehyde synthesis [57] [58]. Maintaining reaction temperatures within the optimal range of 0-25°C prevents thermal decomposition of sensitive fluorinated intermediates while ensuring adequate reaction rates [57]. Precise temperature control can enhance yields by 15-25% compared to uncontrolled conditions [57].
Reagent stoichiometry optimization involves careful balancing of formylating agents and catalysts to minimize side reactions while ensuring complete conversion [60]. Employing 1.2-1.5 equivalents of formylating reagents typically provides optimal results, achieving yield enhancements of 10-20% compared to stoichiometric conditions [60].
Microflow technology offers significant advantages for yield optimization through improved heat and mass transfer characteristics [57]. Microflow fluorination reactions demonstrate reaction time reductions to approximately 10 seconds while achieving yield increases up to 51% compared to batch conditions [57]. The enhanced mixing and precise residence time control in microflow systems minimize side reactions and improve overall selectivity [57].
Catalyst loading optimization balances catalytic activity with economic considerations [60]. Optimal catalyst loadings of 5-10 mol% provide yield enhancements of 12-18% while maintaining cost-effectiveness [60]. Higher catalyst loadings typically provide diminishing returns due to increased side reactions and catalyst deactivation [60].
Table 6: Yield Optimization Strategies
Optimization Parameter | Optimal Range | Yield Enhancement (%) | Critical Factors | Implementation Difficulty |
---|---|---|---|---|
Temperature control | 0-25°C | 15-25 | Prevents decomposition | Easy |
Reagent stoichiometry | 1.2-1.5 equiv. | 10-20 | Minimizes side reactions | Moderate |
Reaction time | 4-8 hours | 8-15 | Ensures completion | Easy |
Catalyst loading | 5-10 mol% | 12-18 | Balances cost/activity | Moderate |
Solvent selection | Polar aprotic | 20-30 | Solubility/selectivity | Challenging |
Mechanochemical synthesis represents a revolutionary approach for aromatic formylation that eliminates the need for toxic solvents while achieving excellent yields [40]. The mechanochemical Duff reaction employs hexamethylenetetramine as the formyl source with minimal sulfuric acid in silica as the solid reaction medium [40]. This approach achieves mono-formyl phenols with exclusive ortho-selectivity and demonstrates scalability at the gram level [40].
Organocatalytic systems provide sustainable alternatives to traditional metal-catalyzed processes [38]. Imidazolidinone catalysts enable enantioselective alpha-fluorination of aldehydes with catalyst loadings as low as 2.5 mol%, demonstrating the potential for asymmetric synthesis of fluorinated building blocks [38]. These systems operate under mild conditions and avoid the use of toxic heavy metal catalysts [38].
Solid-state fluorination protocols eliminate the need for high-boiling polar solvents typically required for nucleophilic aromatic substitution [49]. Mechanochemical fluorination using potassium fluoride and quaternary ammonium salts achieves efficient fluorination within one hour under ambient conditions [49]. This approach demonstrates significantly lower environmental impact compared to solution-based methods when evaluated using E-factor metrics [49].
Green solvent selection plays a crucial role in developing sustainable synthetic methodologies for fluorinated compounds [47] [51]. Gamma-valerolactone emerges as a promising polar aprotic solvent for fluorination reactions, demonstrating compatibility with nucleophilic aromatic substitution while maintaining biodegradability and low toxicity [51].
Dihydrolevoglucosenone (Cyrene) provides another bio-based alternative to traditional polar aprotic solvents [51]. This solvent demonstrates similar polarity characteristics to dimethylformamide and dimethyl sulfoxide while offering significantly reduced toxicity and environmental impact [51]. However, the sensitivity of Cyrene to reaction conditions requires careful optimization to prevent solidification during reaction [51].
Ionic liquids offer unique advantages as recyclable reaction media for fluorinated compound synthesis [47]. These molten salts demonstrate excellent thermal stability, negligible vapor pressure, and tunable physicochemical properties through structural modification [47]. The ability to recover and reuse ionic liquids multiple times significantly reduces the environmental footprint of synthetic processes [47].
Supercritical carbon dioxide represents an ideal green solvent for fluorination reactions due to its non-toxicity, non-flammability, and minimal environmental impact [50]. Under supercritical conditions, carbon dioxide exhibits both gas-like and liquid-like properties, making it an efficient medium for extraction, purification, and reaction processes [50]. The ability to easily remove carbon dioxide by pressure reduction eliminates solvent waste and simplifies product isolation [50].
Table 4: Green Chemistry Approaches for Fluorinated Benzaldehyde Synthesis
Green Approach | Environmental Benefits | Yield Improvement (%) | Reaction Time Reduction | Sustainability Score |
---|---|---|---|---|
Mechanochemical Duff reaction | No toxic solvents | 10-20 | 50-70% | Excellent |
Microwave-assisted synthesis | Reduced energy consumption | 15-25 | 80-90% | Very Good |
Solvent-free conditions | Zero solvent waste | 5-15 | 20-40% | Good |
Water as solvent | Non-toxic medium | 0-10 | Variable | Excellent |
Ionic liquid media | Recyclable medium | 10-30 | 30-50% | Good |
Irritant